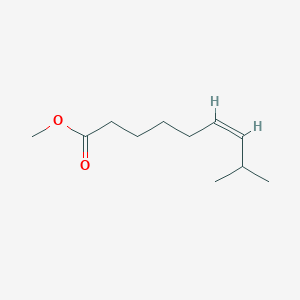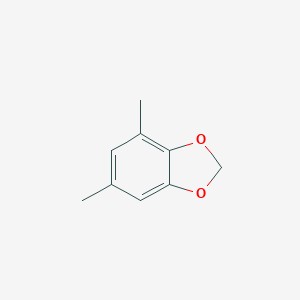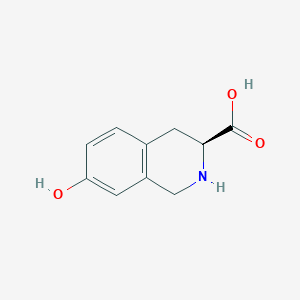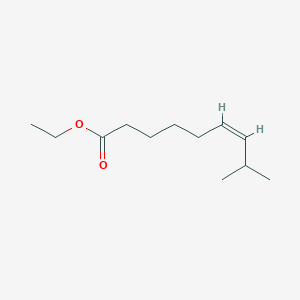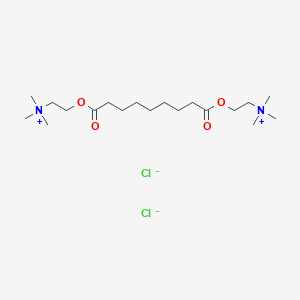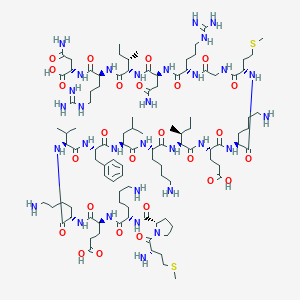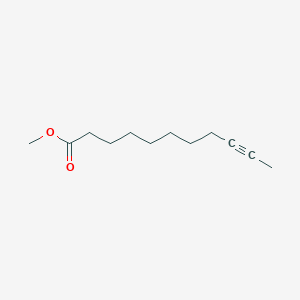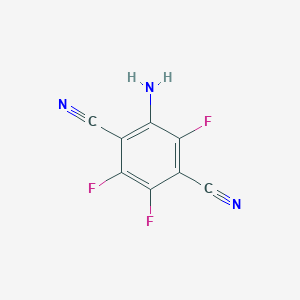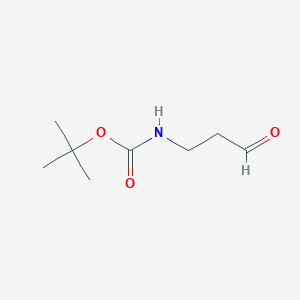
(3-Oxo-propyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“(3-Oxo-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C8H15NO3 . It has a molecular weight of 173.21 . The IUPAC name for this compound is tert-butyl 3-oxopropylcarbamate .
Molecular Structure Analysis
The InChI code for “(3-Oxo-propyl)-carbamic acid tert-butyl ester” is 1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Oxo-propyl)-carbamic acid tert-butyl ester” is a yellow to brown sticky oil to semi-solid substance . The storage temperature is -20°C .Applications De Recherche Scientifique
Application in Polymer Chemistry
Scientific Field
Summary of the Application
The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . These polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Methods of Application
The compound has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) . The polymerization was shown to proceed in a controlled manner .
Results or Outcomes
The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) . The poly(N-(2-carboxyethyl) glycine) polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .
Application in Organic Synthesis
Scientific Field
Summary of the Application
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that the compound is used in palladium-catalyzed synthesis .
Results or Outcomes
The outcomes of these syntheses are N-Boc-protected anilines and tetrasubstituted pyrroles .
Application in Synthesis of Sulfonamide Series
Scientific Field
Summary of the Application
The compound is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that the compound is used in the synthesis of protected amines from piperidine derivatives .
Results or Outcomes
The outcomes of these syntheses are protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .
Application in Synthesis of Functional Cationic Polymers and Antimicrobial Agents
Scientific Field
Summary of the Application
The compound is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that the compound is used for the post-polymerization quaternization of polymers .
Results or Outcomes
The outcomes of these syntheses are functional cationic polymers and antimicrobial agents .
Application in Synthesis of Tetrasubstituted Pyrroles
Summary of the Application
The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that the compound is used in the synthesis of tetrasubstituted pyrroles .
Results or Outcomes
The outcomes of these syntheses are tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Application in Synthesis of N-Boc-protected Anilines
Summary of the Application
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that the compound is used in palladium-catalyzed synthesis .
Results or Outcomes
The outcomes of these syntheses are N-Boc-protected anilines .
Safety And Hazards
The compound is labeled with the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
tert-butyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSDVASYUUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347343 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Oxo-propyl)-carbamic acid tert-butyl ester | |
CAS RN |
58885-60-2 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


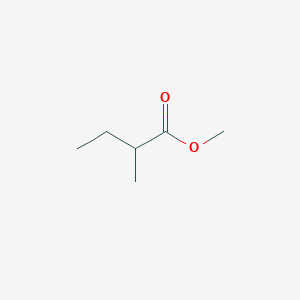
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
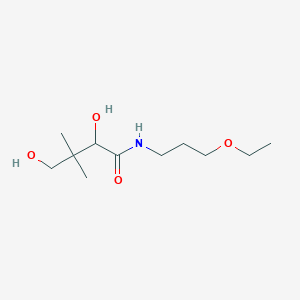
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
